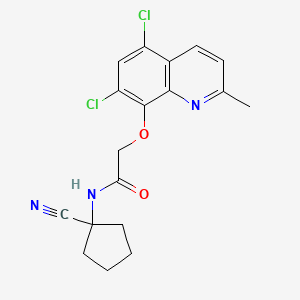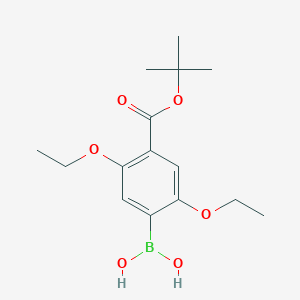![molecular formula C5H8O2 B13356457 2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
2,7-Dioxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dioxabicyclo[4.1.0]heptane, also known as 1,4-epoxycyclohexane, is a bicyclic organic compound with the molecular formula C6H10O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2,7-Dioxabicyclo[4.1.0]heptane is through the Diels-Alder reaction. This involves the reaction of furans with olefinic or acetylenic dienophiles to produce 7-oxabicyclo[2.2.1]heptanes, which can then be converted to this compound . The reaction typically requires a catalyst, such as zinc iodide, and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2,7-Dioxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,7-Dioxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用機序
The mechanism by which 2,7-Dioxabicyclo[4.1.0]heptane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
7-Oxabicyclo[2.2.1]heptane:
Cyclohexene oxide: Another related compound with an oxirane ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but with the oxirane ring positioned differently.
Uniqueness: 2,7-Dioxabicyclo[4.1.0]heptane is unique due to its specific ring structure and the position of the oxygen atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-2-4-5(7-4)6-3-1/h4-5H,1-3H2 |
InChIキー |
JMPSWKMWNJPVSV-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(O2)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)




![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)


![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)


![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
